[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
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Overview
Description
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dioxopyrrolidinyl moiety, and a phenylcarbamimidothioate group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent under controlled conditions.
Synthesis of the dioxopyrrolidinyl moiety: This involves the cyclization of a suitable precursor, often through a condensation reaction.
Coupling of the intermediates: The bromophenyl and dioxopyrrolidinyl intermediates are coupled using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions.
Introduction of the phenylcarbamimidothioate group: This final step involves the reaction of the coupled intermediate with phenyl isothiocyanate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A brominated compound with similar structural features and antimicrobial activity.
Uniqueness
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate is unique due to its combination of a bromophenyl group, a dioxopyrrolidinyl moiety, and a phenylcarbamimidothioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-6-8-13(9-7-11)21-15(22)10-14(16(21)23)24-17(19)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREODRWFXYUFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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